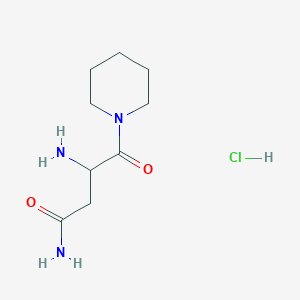
2-(3-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester
Overview
Description
The compound “2-(3-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are found in many potent drugs and natural products .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring and the functional groups attached to it. Thiazoles are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid ethyl ester group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : A study described the reaction of acylaminocyanoesters with a specific dithiadiphosphetane disulfide, leading to substituted aminothiazoles. The structure of these compounds was confirmed through spectroscopic means and X-ray crystallography, showing a nearly coplanar arrangement of the thiazole ring and other functional groups, indicating resonance interaction (Boźenna Golankiewicz et al., 1985).
- Crystallographic Data : Another research presented the synthesis and crystallographic analysis of a thiazole derivative, emphasizing the importance of hydrogen bonding in its structure. This study provides valuable insights into the molecular conformation and intermolecular interactions of such compounds (A. Kennedy et al., 1999).
Chemical Transformations and Derivatives
- Acylation and Methylation : Research on N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives demonstrated various chemical transformations, such as acylation and methylation, leading to the synthesis of esters and other derivatives. These processes provide a pathway for creating structurally diverse molecules with potential biological activities (V. V. Dovlatyan et al., 2004).
Potential Applications in Medicinal Chemistry
- Biological Distribution : A significant discovery was the widespread occurrence of a related thiazole compound in various organisms, including eukaryotes and bacteria, suggesting a potential role as a coenzyme. This finding opens new avenues for research into the biological functions and applications of thiazole derivatives (R. White, 1990).
- Anticancer Activities : Novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives showed promising immunomodulatory and anticancer activities, highlighting the therapeutic potential of thiazole-based compounds in treating cancer (H. Abdel‐Aziz et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(3-methoxyanilino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-18-12(16)11-8-19-13(15-11)14-9-5-4-6-10(7-9)17-2/h4-8H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKVAOBKISOPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid](/img/structure/B1405753.png)
![Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1405755.png)
![5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B1405757.png)






![3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405769.png)
![2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405770.png)
![[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride](/img/structure/B1405771.png)
